molecular formula C13H9F7O2S B11091400 3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one

3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one

Cat. No.: B11091400
M. Wt: 362.26 g/mol
InChI Key: JXTBELKWIIAVQB-UHFFFAOYSA-N
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Description

3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a unique chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1,1,2,2-tetrafluoroethyl sulfide and 2-trifluoromethyl-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one.

    Reaction Conditions: The reaction typically requires anhydrous conditions and inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, the compound’s fluorinated groups are of interest for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the effects of fluorine substitution on biological activity.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. Its fluorinated structure may enhance the stability and bioavailability of pharmaceutical compounds.

Industry

In industry, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one lies in its combination of a chromenone core with multiple fluorine atoms. This structure imparts unique chemical and physical properties, making it valuable for a wide range of applications in research and industry.

Properties

Molecular Formula

C13H9F7O2S

Molecular Weight

362.26 g/mol

IUPAC Name

5-(1,1,2,2-tetrafluoroethylsulfanyl)-4-(trifluoromethyl)-3-oxatricyclo[6.2.1.02,7]undeca-4,9-dien-6-one

InChI

InChI=1S/C13H9F7O2S/c14-11(15)13(19,20)23-9-7(21)6-4-1-2-5(3-4)8(6)22-10(9)12(16,17)18/h1-2,4-6,8,11H,3H2

InChI Key

JXTBELKWIIAVQB-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)C(=C(O3)C(F)(F)F)SC(C(F)F)(F)F

Origin of Product

United States

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